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Compound of Interest

Compound Name:

4-[3-(4-

carboxyphenyl)phenyl]benzoic

acid

Cat. No.: B076696 Get Quote

CAS Number: 13215-72-0

Synonyms: [1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid, m-Terphenyl-4,4''-dicarboxylic acid

Introduction
4-[3-(4-Carboxyphenyl)phenyl]benzoic acid is a terphenyl-based dicarboxylic acid that

serves as a versatile building block in supramolecular chemistry and materials science. Its rigid,

meta-substituted aromatic core and terminal carboxylic acid functionalities make it a valuable

component in the synthesis of advanced materials, most notably Metal-Organic Frameworks

(MOFs). This guide provides a comprehensive overview of its chemical properties, a detailed

experimental protocol for its synthesis, and a summary of its current and potential applications

for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties
This section summarizes the key chemical and physical properties of 4-[3-(4-
carboxyphenyl)phenyl]benzoic acid.
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Property Value Reference

CAS Number 13215-72-0 --INVALID-LINK--

Molecular Formula C₂₀H₁₄O₄ --INVALID-LINK--

Molecular Weight 318.32 g/mol --INVALID-LINK--

Melting Point 368-370 °C ChemicalBook

Appearance White to off-white solid ChemicalBook

Solubility

Insoluble in water; soluble in

organic solvents like DMF and

DMSO

--INVALID-LINK--[1]

Synthesis
The most common and efficient method for the synthesis of 4-[3-(4-
carboxyphenyl)phenyl]benzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-

coupling reaction. This reaction forms carbon-carbon bonds between an aryl halide and an

organoboron compound.

Synthetic Pathway
The synthesis of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid can be achieved by the Suzuki

coupling of 1,3-dibromobenzene with 4-carboxyphenylboronic acid. The reaction is typically

catalyzed by a palladium complex in the presence of a base.
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Reactants

Reaction Conditions Product

1,3-Dibromobenzene

Suzuki-Miyaura
Coupling

Aryl Halide

4-Carboxyphenylboronic acid

Boronic Acid

Pd(PPh₃)₄

Na₂CO₃

DMF/H₂O

4-[3-(4-carboxyphenyl)phenyl]benzoic acidForms C-C bonds

Click to download full resolution via product page

Synthetic pathway for 4-[3-(4-carboxyphenyl)phenyl]benzoic acid.

Experimental Protocol
The following is a representative experimental protocol for the synthesis of 4-[3-(4-
carboxyphenyl)phenyl]benzoic acid via a Suzuki-Miyaura coupling reaction.

Materials:

1,3-Dibromobenzene

4-Carboxyphenylboronic acid
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Sodium carbonate (Na₂CO₃)

N,N-Dimethylformamide (DMF)

Deionized water

Hydrochloric acid (HCl), 2M

Ethyl acetate

Brine

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine 1,3-dibromobenzene (1 equivalent), 4-carboxyphenylboronic acid (2.2

equivalents), and sodium carbonate (4 equivalents).

Solvent Addition: Add a 4:1 mixture of DMF and deionized water to the flask.

Degassing: Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes to

remove dissolved oxygen.

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the

reaction mixture.

Reaction: Heat the mixture to 90-100 °C and stir vigorously for 24-48 hours. Monitor the

reaction progress by thin-layer chromatography (TLC).

Workup:

After the reaction is complete, cool the mixture to room temperature.

Acidify the mixture to a pH of 2-3 with 2M HCl. A precipitate should form.

Filter the precipitate and wash it with deionized water.
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Dissolve the crude product in a suitable solvent mixture (e.g., ethyl acetate and methanol)

and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purification: The crude product can be further purified by recrystallization from a suitable

solvent system (e.g., DMF/water or ethanol/water) to yield the final product as a white to off-

white solid.

Expected Yield: 75-85%

Spectroscopic Data
The following table summarizes the expected spectroscopic data for the characterization of 4-
[3-(4-carboxyphenyl)phenyl]benzoic acid.

Technique Data

¹H NMR (DMSO-d₆, 400 MHz)

δ (ppm): ~13.1 (s, 2H, -COOH), 8.1-8.2 (m, 5H,

Ar-H), 7.8-7.9 (m, 5H, Ar-H), 7.6-7.7 (t, 1H, Ar-

H)

¹³C NMR (DMSO-d₆, 100 MHz)
δ (ppm): ~167, ~142, ~141, ~131, ~130, ~129,

~128, ~127

IR (KBr, cm⁻¹)
ν: ~3000 (O-H stretch, broad), ~1680 (C=O

stretch), ~1600, ~1400 (C=C aromatic stretch)

Mass Spectrometry (ESI-) m/z: 317.08 [M-H]⁻

Applications
Materials Science
The primary application of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid is as a linker molecule

in the synthesis of Metal-Organic Frameworks (MOFs). Its rigidity and the defined geometry of

its meta-substitution pattern allow for the construction of porous, crystalline materials with high

surface areas. These MOFs have potential applications in:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b076696?utm_src=pdf-body
https://www.benchchem.com/product/b076696?utm_src=pdf-body
https://www.benchchem.com/product/b076696?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gas storage and separation: The controlled pore size and chemical environment within the

MOFs can be tailored for the selective adsorption of gases like carbon dioxide and hydrogen.

Catalysis: MOFs can serve as heterogeneous catalysts, with the metal nodes or the organic

linkers acting as active sites.

Drug Development and Biological Activity
Currently, there is limited published research on the specific biological activities of 4-[3-(4-
carboxyphenyl)phenyl]benzoic acid. However, the terphenyl scaffold is present in some

biologically active molecules. Terphenyl derivatives have been investigated for a range of

activities, including antimicrobial, antioxidant, and cytotoxic effects.

The dicarboxylic acid functionality of this molecule allows for its potential use as a scaffold in

medicinal chemistry. The carboxylic acid groups can be modified to form esters, amides, or

other functional groups, enabling the synthesis of a library of derivatives for biological

screening. The rigid terphenyl backbone can serve as a scaffold to present these functional

groups in a defined spatial orientation for interaction with biological targets.

Logical Relationships in Synthesis
The synthesis of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid is a multi-step process that

relies on the principles of cross-coupling chemistry. The logical flow of the synthesis is depicted

below.
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Starting Materials Key Reagents

Process

Final Product

1,3-Dibromobenzene

Suzuki-Miyaura Coupling

4-Carboxyphenylboronic acid Palladium Catalyst
(e.g., Pd(PPh₃)₄)

Base
(e.g., Na₂CO₃)

Purification
(Recrystallization)

4-[3-(4-carboxyphenyl)phenyl]benzoic acid

Click to download full resolution via product page

Workflow for the synthesis of 4-[3-(4-carboxyphenyl)phenyl]benzoic acid.

Conclusion
4-[3-(4-carboxyphenyl)phenyl]benzoic acid is a key building block for the rational design and

synthesis of functional materials, particularly Metal-Organic Frameworks. While its direct

applications in drug development are not yet well-explored, its structural features present

opportunities for its use as a scaffold in medicinal chemistry. This guide provides the

foundational knowledge for researchers and scientists to work with and explore the potential of

this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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